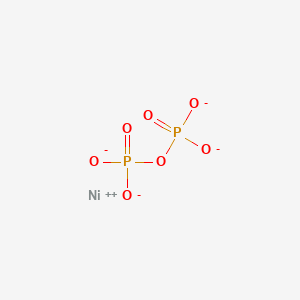
Diphosphoric acid, nickel(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, nickel(2+) salt, also known as nickel pyrophosphate, is an inorganic compound with the molecular formula NiO₇P₂. It is a coordination compound where nickel is bonded to diphosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphoric acid, nickel(2+) salt can be synthesized by reacting phosphoric acid with a nickel(2+) salt. The specific reaction process involves two main steps:
Reaction of Phosphoric Acid with Nickel Chloride: Phosphoric acid is reacted with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphoric acid, nickel(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where ligands in the coordination sphere of nickel are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution Reactions: Ligands such as ammonia or phosphines can replace existing ligands in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) compounds, while reduction may produce nickel(0) species.
Aplicaciones Científicas De Investigación
Diphosphoric acid, nickel(2+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which diphosphoric acid, nickel(2+) salt exerts its effects involves coordination chemistry. Nickel ions in the compound can interact with various molecular targets, including enzymes and other proteins. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrophosphoric Acid:
Nickel(II) Phosphate: Another nickel-containing compound with different coordination chemistry.
Nickel(II) Sulfate: A common nickel salt used in various industrial applications.
Uniqueness
Diphosphoric acid, nickel(2+) salt is unique due to its specific coordination environment and the presence of both nickel and diphosphoric acid. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Número CAS |
19372-20-4 |
|---|---|
Fórmula molecular |
NiO7P2-2 |
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/Ni.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4 |
Clave InChI |
QAFJCFNEKICMDN-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



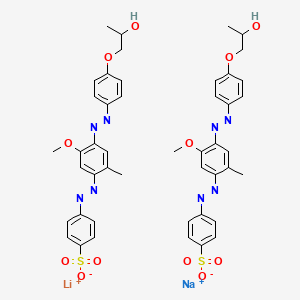


![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
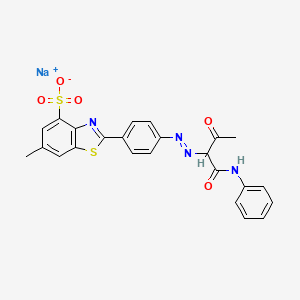
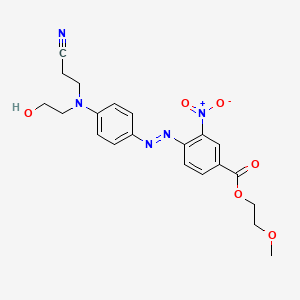



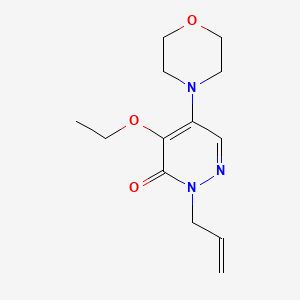
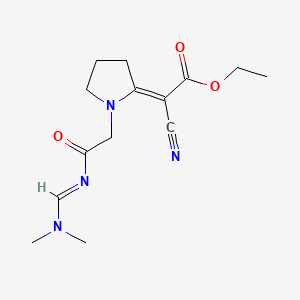

![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)
